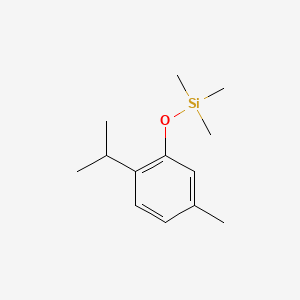

Thymol-TMS

説明

Structure

3D Structure

特性

CAS番号 |

55012-80-1 |

|---|---|

分子式 |

C13H22OSi |

分子量 |

222.40 g/mol |

IUPAC名 |

trimethyl-(5-methyl-2-propan-2-ylphenoxy)silane |

InChI |

InChI=1S/C13H22OSi/c1-10(2)12-8-7-11(3)9-13(12)14-15(4,5)6/h7-10H,1-6H3 |

InChIキー |

UTGMDFONUNJYQP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C=C1)C(C)C)O[Si](C)(C)C |

製品の起源 |

United States |

Synthetic Methodologies for Silylated Thymol and Its Analogues

Direct Silylation Approaches for the Formation of Thymol (B1683141) Trimethylsilyl (B98337) Ether

Direct silylation of the phenolic hydroxyl group of thymol is the most straightforward method for synthesizing thymol trimethylsilyl ether. This reaction involves replacing the acidic hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.

Reaction Conditions and Reagents for Phenolic Hydroxyl Silylation

The silylation of phenolic hydroxyl groups typically involves the reaction of the phenol (B47542) with a silylating agent in the presence of a base or catalyst. A common silylating agent for introducing the TMS group is chlorotrimethylsilane (B32843) (TMSCl). libretexts.org Other frequently used trimethylsilylating agents include hexamethyldisilazane (B44280) (HMDS) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netobrnutafaza.hr

Bases are often employed to facilitate the reaction by activating the hydroxyl group and neutralizing the acidic byproduct (e.g., HCl when using TMSCl). Common bases include imidazole (B134444), triethylamine, and pyridine. libretexts.orgmdpi.com Solvents such as N,N'-dimethylformamide (DMF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) can be used, although solvent-free conditions are also explored, particularly in the context of green chemistry. researchgate.netmdpi.com

The reaction conditions, including the choice of silylating agent, base, solvent, temperature, and reaction time, significantly influence the yield and selectivity of the silylation. For instance, the use of TMSCl with imidazole in DMF is a well-established method for the O-silylation of alcohols and phenols. researchgate.netmdpi.com HMDS is considered a weaker silyl (B83357) donor but can be effective for silylating carbohydrates and phenols, sometimes requiring a catalyst like iodine or ammonium (B1175870) sulfate (B86663). researchgate.netresearchgate.net BSTFA is known for its high reactivity and is often used for derivatization in analytical chemistry due to the volatility of its byproducts. obrnutafaza.hr

Optimization of Silylation Yields and Selectivity

Optimizing the silylation of thymol involves finding the conditions that maximize the yield of thymol-TMS while minimizing side reactions or the formation of unwanted byproducts. Factors influencing optimization include the stoichiometry of reagents, reaction temperature, reaction time, and the presence of catalysts.

Research into optimizing silylation reactions often involves evaluating different silylating agents and bases. For example, studies on the silylation of various alcohols and phenols have shown that the choice of base and solvent can impact the reaction rate and yield. mdpi.com Catalysts such as iodine or metal salts like AgNO₃ or KNO₃ have been reported to enhance silylation efficiency. researchgate.netmdpi.com

While specific detailed research findings solely focused on the exhaustive optimization of thymol silylation are not extensively detailed in the provided snippets, general principles from the silylation of similar phenolic compounds can be applied. Optimization studies often involve experimental design approaches to determine the optimal combination of variables. The reactivity of phenols towards silylation can be influenced by steric hindrance and electronic effects of substituents on the aromatic ring.

Data from related silylation studies highlight the impact of reaction parameters. For instance, in the silylation of uridine (B1682114) and other alcohols, the use of TBDMSCl with DBU and KNO₃ under microwave irradiation and solvent-free conditions provided excellent yields, even for sterically hindered alcohols. mdpi.com This suggests that similar strategies involving strong bases and potentially microwave assistance could be beneficial for optimizing thymol silylation.

| Silylating Agent | Base/Catalyst | Solvent (if used) | Conditions | Potential Observations (General Silylation) |

| TMSCl | Imidazole | DMF | Room temperature to heating | Common, effective for alcohols/phenols. researchgate.netmdpi.com |

| HMDS | None or Catalyst (I₂, (NH₄)₂SO₄) | Solvent-free or solvent | Room temperature to heating | Weaker silyl donor, requires activation for less reactive substrates. researchgate.netresearchgate.net |

| BSTFA | None or Catalyst (TMCS) | Various organic solvents | Mild conditions, often for analysis. obrnutafaza.hr | High reactivity, volatile byproducts. obrnutafaza.hr |

Note: This table presents general conditions for silylation based on the provided information and may not be specific to thymol in all cases.

Synthesis of Complex Thymol Derivatives Employing Silylation Strategies

Silylation plays a crucial role in the synthesis of more complex thymol derivatives by serving as a protecting group for the phenolic hydroxyl functionality.

Role of Silylation as a Protecting Group in Multi-step Synthesis

In multi-step organic synthesis, protecting groups are temporarily introduced to block the reactivity of a specific functional group while reactions are carried out elsewhere in the molecule. libretexts.orgresearchgate.net The phenolic hydroxyl group of thymol is acidic and can interfere with various reactions, particularly those involving strong bases or reactive electrophiles. libretexts.org Converting the hydroxyl group to a trimethylsilyl ether effectively masks its reactivity. libretexts.org

Trimethylsilyl ethers are relatively stable under a range of reaction conditions, including some oxidation, reduction, and Grignard reactions. libretexts.org This orthogonality allows for selective transformations to be performed on other parts of the thymol molecule, such as the isopropyl or methyl substituents on the aromatic ring, or if other functional groups were present. The introduction of the TMS group is generally straightforward and high-yielding. libretexts.org

A key advantage of the TMS protecting group is the relative ease with which it can be removed to regenerate the free hydroxyl group. libretexts.org Deprotection is typically achieved using mild acidic conditions or, more commonly, treatment with a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF). libretexts.orgharvard.edu The high bond strength between silicon and fluorine is the driving force for fluoride-mediated deprotection. harvard.edu

Derivatization Reactions Subsequent to Silylation

Once the phenolic hydroxyl group of thymol is protected as a TMS ether, the modified thymol derivative can undergo a variety of subsequent reactions. These derivatization reactions can target other positions on the aromatic ring or modifications of the isopropyl or methyl groups, without affecting the protected hydroxyl.

Examples of potential derivatization reactions on the silylated thymol could include:

Electrophilic Aromatic Substitution: Reactions such as halogenation, nitration, or Friedel-Crafts type reactions could be performed on the aromatic ring, with the silyloxy group potentially influencing the regioselectivity.

Modification of Alkyl Side Chains: Reactions like oxidation or halogenation of the isopropyl or methyl groups could be carried out.

Coupling Reactions: The silylated thymol could potentially be used in coupling reactions if appropriate functional handles are introduced elsewhere on the molecule.

The TMS group's stability under various conditions allows for flexibility in the types of reactions that can be performed subsequently. After the desired transformations are complete, the TMS group can be removed to yield the new thymol derivative with a free hydroxyl group.

Green Chemistry Principles in Silylation Reactions of Thymol

The application of green chemistry principles to the silylation of thymol and related compounds focuses on minimizing the environmental impact of the synthetic process. The Twelve Principles of Green Chemistry provide a framework for achieving this goal. sigmaaldrich.comyale.edu

Relevant green chemistry principles in the context of silylation include:

Prevention of Waste: Designing reactions that minimize the formation of byproducts. sigmaaldrich.comyale.edu

Atom Economy: Maximizing the incorporation of all materials used into the final product. sigmaaldrich.comyale.edu

Less Hazardous Chemical Syntheses: Using and generating substances with low toxicity. sigmaaldrich.comyale.edu

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances, especially hazardous ones, and using innocuous solvents when necessary. sigmaaldrich.comyale.edu Solvent-free silylation methods align with this principle. researchgate.net

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible. sigmaaldrich.comyale.edu

Reduce Derivatives: Minimizing unnecessary derivatization steps, although silylation as a protecting group is often necessary for complex syntheses. sigmaaldrich.comyale.edu

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones. sigmaaldrich.comyale.edu

Research efforts towards greener silylation methods have explored solvent-free conditions and the use of more environmentally friendly catalysts. For example, uncatalyzed silylation of phenols with HMDS under solvent-free conditions at room temperature has been reported, aligning with principles of safer solvents and energy efficiency. researchgate.net The use of catalysts like iodine or potassium nitrate (B79036) in silylation reactions can also contribute to milder conditions and potentially improved atom economy compared to stoichiometric reagents. researchgate.netmdpi.com

While specific studies focusing solely on the green chemistry aspects of thymol silylation were not prominently featured in the search results, the general advancements in green silylation methodologies are applicable. Implementing solvent-free or greener solvent systems, exploring catalytic silylation approaches, and optimizing reaction conditions to reduce energy consumption and waste generation are key strategies for making the synthesis of this compound and its analogues more sustainable.

Advanced Spectroscopic and Chromatographic Characterization of Silylated Thymol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by examining the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. Analysis of chemical shifts, coupling constants, and signal multiplicities provides detailed insights into the molecular framework and the electronic environment of individual atoms.

Proton NMR spectroscopy is routinely used to identify and characterize silylated thymol (B1683141). The chemical shifts (δ) of protons in the molecule are measured in parts per million (ppm) relative to the signal of tetramethylsilane (B1202638) (TMS), which is typically used as an internal standard and assigned a chemical shift of 0.00 ppm nih.govmdpi-res.comscielo.br. The ¹H NMR spectrum of thymol trimethylsilyl (B98337) ether exhibits distinct signals corresponding to the different proton environments within the molecule.

A reported ¹H NMR spectrum (600 MHz, CDCl₃) of thymol trimethylsilyl ether (referred to as kubicin) shows characteristic signals mcdb.ca:

A doublet at δ 1.11 ppm (J = 6.9 Hz) is observed for the six protons of the isopropyl methyl groups.

A heptet at δ 3.13 ppm (J = 6.9 Hz) corresponds to the single proton on the methine carbon of the isopropyl group.

A singlet at δ 0.21 ppm is characteristic of the nine protons of the trimethylsilyl (TMS) group.

Aromatic protons typically appear in the range of δ 6.5-7.0 ppm, with specific multiplicities and coupling constants depending on their positions on the phenyl ring. For thymol trimethylsilyl ether, signals are observed at δ 7.00 ppm (d, J = 7.8 Hz, 1H), δ 6.68 ppm (d, J = 7.7 Hz, 1H), and δ 6.51 ppm (s, 1H) mcdb.ca.

These chemical shifts and coupling patterns are consistent with the expected structure of thymol trimethylsilyl ether, confirming the successful silylation of the phenolic hydroxyl group and the presence of the isopropyl and methyl substituents on the aromatic ring.

Table 1: Selected ¹H NMR Data for Thymol Trimethylsilyl Ether

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of ¹³C nuclei are sensitive to their electronic environment and hybridization state, allowing for the identification of different types of carbon atoms (methyl, methylene, methine, quaternary, aromatic, etc.).

A reported ¹³C NMR spectrum (151 MHz, CDCl₃) of thymol trimethylsilyl ether (kubicin) shows the following characteristic signals mcdb.ca:

A signal at δ 0.74 ppm is observed for the carbons of the trimethylsilyl (TMS) group.

Signals corresponding to the isopropyl group appear at δ 23.13 ppm (methyl carbons) and δ 26.91 ppm (methine carbon).

The aromatic ring carbons show signals in the range of δ 119-153 ppm, consistent with a substituted phenyl ring. Specific assignments include δ 119.70, 122.29, 126.34, 136.18, 136.25, and 152.58 ppm mcdb.ca.

These ¹³C NMR chemical shifts further support the structure of thymol trimethylsilyl ether, confirming the presence of the trimethylsilyl group and the isopropyl and methyl substituents on the aromatic ring.

Table 2: Selected ¹³C NMR Data for Thymol Trimethylsilyl Ether

Two-dimensional (2D) NMR techniques provide correlation maps between different nuclei, which are invaluable for assigning signals and establishing connectivity within a molecule. Common 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) nih.govresearchgate.netmdpi.com.

While these 2D NMR techniques are powerful for the structural elucidation of thymol derivatives rsc.orgpreprints.orgmdpi.comufpr.brhmdb.canih.govnist.gov, specific 2D NMR data (COSY, HSQC, or HMBC spectra or correlation tables) for thymol trimethylsilyl ether were not found in the consulted literature. However, application of these techniques would provide definitive evidence for the connectivity of the trimethylsilyl group to the oxygen atom and the positions of the isopropyl and methyl groups on the aromatic ring.

Carbon-13 (¹³C) NMR Spectroscopy for Structural Elucidation

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. Different ionization techniques can be employed depending on the nature of the analyte.

Electron Ionization Mass Spectrometry (EIMS) is a common technique for the analysis of volatile and thermally stable compounds like silylated derivatives. In EIMS, the analyte molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated and detected based on their m/z ratio.

The EIMS of thymol trimethylsilyl ether typically shows a molecular ion peak ([M]⁺) at m/z 222, corresponding to its molecular weight (C₁₃H₂₂OSi) researchgate.net. A characteristic fragmentation pathway for trimethylsilyl ethers involves the loss of a methyl radical, resulting in a fragment ion at [M-15]⁺, which would be m/z 207 for silylated thymol acs.org. A prominent peak observed in the EIMS of trimethylsilyl derivatives is the trimethylsilyl cation [(CH₃)₃Si]⁺ at m/z 73, which is often the base peak (most abundant ion) acs.org. Other fragment ions arise from the fragmentation of the thymol moiety itself, influenced by the silyloxy substituent researchgate.net. The NIST WebBook provides an electron ionization mass spectrum for "Thymol, TMS derivative" (CAS 55012-80-1), which confirms the molecular formula C₁₃H₂₂OSi and lists the mass spectrum data researchgate.net.

Table 3: Expected Key Fragment Ions in the EIMS of Thymol Trimethylsilyl Ether

Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution ESIMS (HRESIMS) are softer ionization techniques compared to EIMS and are often used for less volatile or more polar compounds. ESIMS typically produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) or adduct ions (e.g., [M+Na]⁺) with minimal fragmentation mdpi-res.commcdb.carsc.orgcimap.res.innih.govnih.gov. HRESIMS provides accurate mass measurements, allowing for the determination of the elemental composition of ions.

While ESIMS and HRESIMS are valuable for analyzing various thymol derivatives and silylated compounds mdpi-res.commcdb.carsc.orgcimap.res.innih.govnih.gov, specific ESIMS or HRESIMS data (m/z values and proposed ion assignments) for thymol trimethylsilyl ether were not found in the consulted literature. However, if analyzed by these techniques, thymol trimethylsilyl ether would likely produce a protonated molecule [M+H]⁺ at m/z 223 or an adduct ion such as [M+Na]⁺ at m/z 245, depending on the experimental conditions. HRESIMS would provide the exact mass of these ions, confirming the molecular formula C₁₃H₂₂OSi.

Fragmentation Pathways of Silylated Thymol

Mass spectrometry (MS), often coupled with GC, is a powerful tool for the identification and structural elucidation of silylated compounds, including Thymol-TMS. Electron ionization (EI) is a common ionization method that induces fragmentation patterns characteristic of the molecule's structure.

For trimethylsilyl derivatives, a prominent fragmentation pathway involves the loss of a methyl radical from the trimethylsilyl group, resulting in a characteristic [M - 15]⁺ ion. umich.educhalmers.se The molecular ion ([M]⁺) may also be observed, providing the molecular weight of the derivatized compound. mdpi.comumich.edu

In the case of this compound, the molecular ion is expected at m/z 222. umich.edu A key fragment ion is observed at m/z 207, corresponding to the loss of a methyl group ([M - CH₃]⁺). umich.edu The trimethylsilyl ion ([TMS]⁺) at m/z 73 is also a common and abundant fragment observed in the mass spectra of TMS derivatives. umich.edujmaterenvironsci.com

Based on reported data for trimethylsilyl derivatives of phenols and related compounds, other fragmentation pathways might involve the loss of the entire trimethylsiloxy group or rearrangements leading to characteristic ions. chalmers.se For instance, fragmentation patterns of silylated compounds can involve the migration of a trimethylsilyl group to an oxygen atom or a trimethylsiloxy ester group to a silicon atom, often accompanied by the elimination of a small stable molecule. chalmers.se

A study on the GC-MS analysis of plasma propofol (B549288) levels used this compound as an internal standard. The EI mass spectrum of this compound showed characteristic ions at m/z 222.2 ([M]⁺) and m/z 207.2 ([M - CH₃]⁺). umich.edu These ions were selectively monitored for the determination of this compound within a specific retention time window. umich.edu

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Silylated Species

GC and HPLC are essential chromatographic techniques for the separation and analysis of silylated compounds. Silylation is frequently employed to improve the chromatographic behavior of polar and less volatile analytes for GC analysis. tcichemicals.commdpi.comebi.ac.ukwikipedia.org Trimethylsilyl derivatives are generally more volatile and less polar than their parent compounds, leading to better separation and peak shape in GC. mdpi.comgcms.cz

While GC-MS is commonly used for the analysis of silylated compounds, HPLC can also be applied, although derivatization is not always required for HPLC analysis of phenolic compounds. mdpi.comnih.govresearchgate.net However, GC-MS often provides more definitive identification due to the structural information obtained from mass spectra. mdpi.com

GC Analysis of Trimethylsilyl Derivatives

Trimethylsilylation is a standard procedure for preparing compounds like phenols for GC analysis. tcichemicals.commdpi.comebi.ac.ukwikipedia.org The reaction involves replacing active hydrogens in functional groups such as hydroxyls with a trimethylsilyl group. mdpi.comebi.ac.ukwikipedia.org This conversion yields TMS ethers, which are more volatile and thermally stable, making them suitable for GC separation at higher temperatures. tcichemicals.commdpi.comgcms.cz

Various trimethylsilylating reagents are available, including N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), trimethylchlorosilane (TMCS), and hexamethyldisilazane (B44280) (HMDS). tcichemicals.comwikipedia.orggcms.cz The choice of reagent and reaction conditions can influence the efficiency of derivatization. tcichemicals.comgcms.cz For instance, BSTFA is effective for FID applications and offers advantages in activity, volatility, and solubility compared to other reagents like BSA. tcichemicals.com TMCS can be used as a catalyst to assist in forming TMS ethers. gcms.cz

GC analysis of trimethylsilyl derivatives is typically performed using capillary columns with nonpolar stationary phases, such as silicone phases (e.g., SPB™-1 and SPB-5), which are compatible with these derivatives and offer good separation characteristics. gcms.cz

Retention Indices and Chromatographic Separation

Retention indices (RIs) are valuable for identifying compounds in GC analysis by providing a measure of their elution behavior relative to a series of standards, typically n-alkanes. For silylated compounds, including silylated phenols, comprehensive RI tables have been developed to aid in their identification. nih.gov These tables provide information about the elution order of silylated metabolites on a GC system. nih.gov

Chromatographic separation of silylated thymol from other components in a mixture depends on the stationary phase of the GC column, the temperature program, and the carrier gas flow rate. Studies analyzing phenolic compounds in plant extracts by GC-MS after silylation have demonstrated excellent resolution between compounds of interest using specific GC conditions. mdpi.combenthamopen.com For example, a study utilizing a Low-bleed CP-Sil 8 CB-MS capillary column with a programmed temperature gradient achieved good separation of silylated phenolic compounds. mdpi.com

In the context of using this compound as an internal standard, its retention time is a critical parameter for the accurate quantification of the target analyte. A study reported a retention time of 3.55 minutes for this compound under specific GC conditions used for plasma analysis. umich.edu

Stability Considerations in Chromatographic Analysis

The stability of silylated derivatives, including this compound, is a crucial factor for reliable chromatographic analysis, particularly when dealing with large sample sets or automated systems. While silylation generally increases thermal stability, the hydrolytic stability of TMS derivatives can be a concern, as they are susceptible to hydrolysis in the presence of moisture. tcichemicals.comsigmaaldrich.commdpi.com

Studies have investigated the stability of TMS derivatives under different storage conditions. For example, TMS derivatives of amino acids in a specific derivatization mixture were found to degrade within hours when stored in glass vials in the autosampler at room temperature. mdpi.comnih.gov Stability improved significantly when stored at 4 °C and further increased at -20 °C. mdpi.comnih.gov

The stability of trimethylsilyl derivatives can also be influenced by the derivatizing reagent used. Some studies suggest that derivatives formed with bulkier silyl (B83357) groups, such as tert-butyldimethylsilyl (TBDMS) derivatives, may exhibit greater stability and less sensitivity to moisture compared to TMS derivatives. sigmaaldrich.com However, TBDMS derivatives may have longer elution times in GC due to their higher molecular weights. sigmaaldrich.com

Maintaining anhydrous conditions during derivatization and analysis is essential to preserve the integrity of silylated thymol and ensure accurate chromatographic results. tcichemicals.comsigmaaldrich.com The use of appropriate solvents and tightly sealed vials for sample storage can help mitigate hydrolysis. tcichemicals.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. While the IR spectrum of thymol shows characteristic absorptions for the hydroxyl group (around 3300-3600 cm⁻¹) and aromatic ring vibrations (around 1500 and 1600 cm⁻¹), silylation results in the replacement of the hydroxyl proton with a trimethylsilyl group, leading to changes in the IR spectrum. libretexts.org

The formation of the trimethylsilyl ether of thymol would result in the disappearance or significant reduction of the broad O-H stretching absorption band characteristic of phenols. libretexts.org New absorption bands associated with the trimethylsilyl group would appear in the spectrum. These typically include strong C-H stretching vibrations from the methyl groups (around 2900-3000 cm⁻¹) and characteristic Si-C stretching vibrations (around 1250 cm⁻¹). sid.irsemanticscholar.org The Si-O stretching vibration from the silyl ether linkage is also expected to be present, typically in the region of 1000-1100 cm⁻¹. sid.ir

Comparison of the IR spectra of thymol and silylated thymol can confirm the successful derivatization by observing the disappearance of the hydroxyl peak and the appearance of peaks corresponding to the trimethylsilyl group and the Si-O bond. libretexts.org

Chemical Reactivity and Mechanistic Investigations of Silylated Thymol

Hydrolytic Stability of the Trimethylsilyl (B98337) Ether Bond

The trimethylsilyl ether bond in silylated thymol (B1683141) is susceptible to hydrolysis, particularly in the presence of water or moisture peerj.com. This hydrolysis regenerates the parent compound, thymol, and forms trimethylsilanol (B90980) peerj.com. The hydrolytic stability of silyl (B83357) ethers is known to vary depending on the steric and electronic nature of the silyl group, as well as the reaction conditions such as pH and solvent harvard.edugelest.comthieme-connect.de.

Research indicates that trimethylsilyl ethers are generally among the least stable silyl ethers towards hydrolysis compared to those with bulkier alkyl substituents on the silicon atom, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers harvard.edugelest.comthieme-connect.de. Studies have investigated the decrease in concentration of silylated thymol (referred to as kubicin) in water over time, with a simultaneous increase in thymol concentration, demonstrating its hydrolytic lability peerj.comnih.gov.

While specific quantitative data on the hydrolytic rate of thymol-TMS is limited in the provided search results, the general trend for TMS ethers suggests they are rapidly cleaved under acidic conditions and are also susceptible to basic hydrolysis harvard.edugelest.com. Mild conditions for base-catalyzed deprotection of trimethylsilyl ethers can involve treatment with potassium carbonate in methanol (B129727) gelest.com. Acid-catalyzed cleavage can be achieved using conditions such as dilute HCl in dichloromethane (B109758) or pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol gelest.com.

Reactivity of Silylated Thymol in Substitution Reactions

Silylated thymol, as a silyl ether, is generally less reactive in substitution reactions compared to the parent thymol, particularly those involving the phenolic hydroxyl group. The silylation effectively masks the reactive hydroxyl function. However, the silyl ether can undergo reactions where the silyl group acts as a leaving group or where the aromatic ring undergoes electrophilic substitution, provided the reaction conditions are compatible with the stability of the silyl ether bond.

One reported reaction involving silylated thymol is dithiophosphorylation under mild conditions researchgate.netpeerj.com. This suggests that the silylated phenolic oxygen can participate in certain reactions, although the specific mechanisms and scope of substitution reactions involving the aromatic ring or displacement of the silyl group by other nucleophiles require further detailed investigation.

General substitution reactions are a fundamental aspect of organic chemistry, involving the replacement of one functional group with another libretexts.org. While the search results mention substitution reactions in a broader context acs.orgunitus.it, specific examples detailing the reactivity of the silylated thymol in such transformations, beyond its deprotection (which is a type of substitution at silicon), are not extensively provided. The stability of silyl ethers towards various reagents, including organometallic reagents, is a key characteristic that makes them useful as protecting groups libretexts.org.

Mechanistic Pathways of Silylation and Desilylation

The formation of silylated thymol (silylation) typically involves the reaction of thymol with a silylating agent, such as a chlorotrialkylsilane (e.g., trimethylsilyl chloride) or a silylamine (e.g., hexamethyldisilazane), in the presence of a base wikipedia.orgpeerj.comresearchgate.net. The base deprotonates the hydroxyl group of thymol, forming a phenoxide anion. This alkoxide or phenoxide then acts as a nucleophile, attacking the silicon atom of the silylating agent in an S₂-like mechanism, displacing the leaving group (e.g., chloride) and forming the silyl ether bond wikipedia.orglibretexts.org.

The mechanism of silylation using a silyl halide and a base can be depicted as follows:

Deprotonation of Thymol: Ar-OH + Base → Ar-O⁻ + Base-H⁺

Nucleophilic Attack at Silicon: Ar-O⁻ + Cl-Si(CH₃)₃ → Ar-O-Si(CH₃)₃ + Cl⁻

The desilylation (removal of the TMS group) of silylated thymol to regenerate thymol can be achieved through various methods, primarily involving hydrolysis or reaction with fluoride (B91410) sources libretexts.orggelest.com.

Acid-catalyzed hydrolysis involves protonation of the oxygen atom, making the silicon more susceptible to nucleophilic attack by water. The mechanism typically involves the attack of water on the silicon atom, followed by cleavage of the Si-O bond and release of the alcohol and a silanol, which then loses a proton.

Base-catalyzed hydrolysis involves the attack of hydroxide (B78521) or another nucleophilic species (like water in the presence of base) on the silicon atom. This leads to the cleavage of the Si-O bond and formation of the alcohol and a silanolate species, which is subsequently protonated.

Fluoride-induced desilylation is a very common and effective method due to the strong affinity of silicon for fluorine, which is significantly stronger than the Si-O bond harvard.edu. Reagents such as tetrabutylammonium (B224687) fluoride (TBAF) are frequently used libretexts.orggelest.com. The fluoride ion attacks the silicon atom, leading to the cleavage of the Si-O bond and formation of a stable Si-F bond, releasing the alcohol.

The specific conditions and reagents used for silylation and desilylation can be selected based on the desired selectivity and compatibility with other functional groups present in the molecule harvard.edugelest.comthieme-connect.de.

Computational and Theoretical Investigations on Silylated Thymol Systems

Molecular Modeling and Electronic Structure Calculations (e.g., DFT)

Molecular modeling and electronic structure calculations, particularly using Density Functional Theory (DFT), are fundamental tools for investigating the properties of organic molecules, including silylated phenolic compounds like O-trimethylsilyl thymol (B1683141). DFT calculations can provide insights into the optimized molecular geometry, electronic distribution, and energetic landscape of a molecule. These methods are widely applied to study the electronic characteristics influencing various molecular behaviors. ijpjournal.comgoogle.com For instance, DFT has been employed to analyze the electronic structure of thymol and other related compounds, shedding light on parameters such as HOMO and LUMO energy levels. google.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a significant indicator of molecular stability and chemical reactivity. ijpjournal.comgoogle.com While specific DFT studies solely focused on the electronic structure of O-trimethylsilyl thymol were not extensively detailed in the provided context, the application of DFT to related silylated systems and phenolic derivatives underscores its relevance for understanding the electronic properties of O-trimethylsilyl thymol. Computational approaches can effectively model and analyze molecular structures and key quantum chemical properties. ijpjournal.com

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is instrumental in predicting spectroscopic parameters and analyzing the conformational landscape of molecules. The prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra through computational methods allows for comparison with experimental data, aiding in structural elucidation and confirmation. For the trimethylsilyl (B98337) ether of thymol (referred to as kubicin in one study), experimental ¹H and ¹³C NMR data have been reported.

| Spectroscopic Data Type | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Assignment |

| ¹H NMR (600 MHz, CDCl₃) | 7.00 | d | 7.8 | Aromatic H |

| 6.68 | d | 7.7 | Aromatic H | |

| 6.51 | s | - | Aromatic H | |

| 3.13 | hept | 6.9 | CH(CH₃)₂ | |

| 2.19 | s | - | Ar-CH₃ | |

| 1.11 | d | 6.9 | CH(CH₃)₂ | |

| 0.21 | s | - | Si(CH₃)₃ | |

| ¹³C NMR (151 MHz, CDCl₃) | 152.58 | - | - | C (quaternary) |

| 136.25 | - | - | C (quaternary) | |

| 136.18 | - | - | C (quaternary) | |

| 126.34 | - | - | CH (aromatic) | |

| 122.29 | - | - | CH (aromatic) | |

| 119.70 | - | - | CH (aromatic) | |

| 26.91 | - | - | CH(CH₃)₂ | |

| 23.13 | - | - | CH(CH₃)₂ | |

| 21.24 | - | - | Ar-CH₃ | |

| 0.74 | - | - | Si(CH₃)₃ |

Table 1: Selected NMR Spectroscopic Data for Trimethylsilyl Ether of Thymol (Kubicin)

Conformational analysis, the study of how molecular geometries relate to their energies, is another significant area where computational methods excel. Molecules with rotatable bonds, such as the isopropyl group in the thymol moiety and the silyloxy group, can exist in multiple low-energy conformations. Computational methods, including potential energy surface (PES) scans and geometry optimizations at various levels of theory, are used to identify and characterize these conformers. Studies on thymol itself have revealed the existence of different conformers based on the orientation of the hydroxyl and isopropyl groups, calculated using DFT and MP2 levels of theory. Similar computational approaches can be applied to O-trimethylsilyl thymol to understand the preferred orientations of the trimethylsilyl group relative to the phenolic ring and the isopropyl substituent, and the energy barriers between different conformations.

In Silico Analysis of Chemical Reactivity and Stability

In silico analysis provides valuable insights into the chemical reactivity and stability of compounds. Computational methods, particularly DFT, can be used to calculate parameters that predict reactive sites and susceptibility to chemical transformations. ijpjournal.comgoogle.com The HOMO-LUMO energy gap, for instance, is inversely related to chemical reactivity; a smaller gap often indicates higher reactivity. ijpjournal.comgoogle.com Molecular electrostatic potential maps can also highlight regions prone to electrophilic or nucleophilic attack. google.com

Biological and Applied Research Perspectives of Thymol Derivatives Contextualizing Silylated Forms

In Vitro Antimicrobial Activities of Thymol (B1683141) Derivatives

Research into thymol derivatives has explored their potential as antimicrobial agents. Within this area, the silylated forms, including Thymol-TMS, have been investigated for their activity against various microorganisms.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, MRSA, P. aeruginosa, E. coli)

Studies have synthesized silylated derivatives of thymol and evaluated their antibacterial activity against both Gram-negative and Gram-positive bacteria using methods such as diffusion tests researchgate.netdntb.gov.ua. While these studies indicate that silylated thymol derivatives possess antibacterial properties researchgate.netdntb.gov.ua, specific detailed research findings, including Minimum Inhibitory Concentration (MIC) values, directly pertaining solely to this compound against specific strains like Staphylococcus aureus, MRSA (Methicillin-resistant Staphylococcus aureus), Pseudomonas aeruginosa, and Escherichia coli were not available in the provided search results. Research on other thymol derivatives has shown activity against these bacteria frontiersin.orgnih.govfrontiersin.org. For instance, native thymol has demonstrated antibacterial activity against S. aureus and P. aeruginosa, with reported MIC values ranging from 250 µg/mL to over 1,000 µg/mL depending on the strain nih.gov. Another thymol derivative (compound 3i, a dihydropyrimidinone derivative) showed more potent activity against P. aeruginosa and MRSA with lower MIC values nih.govfrontiersin.org. While silylation can alter the properties of the parent compound, specific comparative antibacterial data for this compound versus thymol or other derivatives against these strains were not found in the provided snippets.

Antifungal Properties (e.g., against ergosterol (B1671047) affecting compounds)

The antifungal properties of trimethylsilyl (B98337) ether of thymol (kubicin) have been investigated. Research indicates that kubicin exhibits both fungistatic and fungicidal activities nih.gov. Its effectiveness has been demonstrated in both direct contact assays and in the vapor phase nih.gov. The volatile vapor of kubicin was found to be effective against all tested fungal strains in one study nih.gov.

A solid diffusion test comparing kubicin and thymol showed different inhibition zone sizes against specific fungal strains. For example, against Aspergillus fumigatus and Penicillium chrysogenum, kubicin showed inhibition zones ranging from 20–40 mm, while thymol showed inhibition of 88-90 mm nih.gov. It is noted that unclearly defined inhibition zones were observed for kubicin against Aureobasidium pullulans nih.gov. Thymol demonstrated antifungal effects against all tested strains in that study nih.gov.

The mechanism of action of thymol against fungi is believed to involve interference with ergosterol biosynthesis, a key sterol in fungal cell membranes, leading to increased membrane permeability and disruption of vital cellular activities mdpi.comgjmpbu.orgmnba-journal.com. While this mechanism is established for thymol, specific studies detailing how the silylation in this compound might influence its interaction with ergosterol or other fungal targets were not present in the provided information.

Below is a table summarizing the antifungal activity of kubicin (this compound) and thymol in a solid diffusion test based on one study:

| Compound | Fungal Strain | Inhibition Zone (mm) |

| Kubicin | Aspergillus fumigatus | 20–40 |

| Kubicin | Penicillium chrysogenum | 20–40 |

| Kubicin | Aureobasidium pullulans | Unclearly defined |

| Thymol | Tested strains | 88–90 |

*Data derived from a solid diffusion test nih.gov.

Antiparasitic Efficacy of Thymol Derivatives

Research has explored the antiparasitic potential of thymol and its derivatives against various parasites, including kinetoplastid protozoan parasites.

Activity Against Kinetoplastid Protozoan Parasites (e.g., Leishmania spp., Trypanosoma spp.)

Thymol has demonstrated significant efficacy against Trypanosoma cruzi and various Leishmania species scirp.orgscirp.orgresearchgate.netnih.gov. Studies have reported inhibitory activity of thymol against both epimastigote and intracellular amastigote forms of T. cruzi scirp.orgscirp.orgresearchgate.net. Thymol has also shown leishmanicidal effects against promastigote and amastigote forms of Leishmania amazonensis and L. chagasi nih.gov. However, specific research findings detailing the antiparasitic activity solely of this compound against Leishmania spp. or Trypanosoma spp. were not found in the provided search results. While some studies mention testing semi-synthetic thymol derivatives, this compound was not explicitly included or reported on in the provided snippets mdpi.com.

Mechanisms of Antiparasitic Action (e.g., cell death signaling, enzyme inhibition)

The mechanisms by which thymol exerts its antiparasitic effects have been investigated. Thymol is thought to permeate the cell membrane, affecting cytoplasmic metabolic pathways or organelles scirp.orgscirp.orgresearchgate.net. Its lipophilic nature may allow it to be easily absorbed by the cell membrane, potentially causing destabilization of the phospholipid bilayer and altering the permeability of mitochondrial membranes scirp.org. Thymol may also affect enzymes responsible for regulatory processes in microbial cells mdpi.com. However, the specific mechanisms of antiparasitic action solely of this compound have not been detailed in the provided search results.

Agricultural and Pest Management Applications of Thymol Derivatives

Thymol and essential oils containing thymol have been explored for their applications in agriculture and pest management.

Thymol is registered for use as a pesticide, including as an animal repellent, fungicide/fungistat, and acaricide epa.govepa.gov. Thyme oil, containing thymol and carvacrol, has shown pesticidal efficacy against various plant pathogens and insect pests like aphids naturepest.com. It is reported to disrupt neurotransmitter systems in insects and enhance cuticular permeability naturepest.com. Thymol has also been used in the control of land snails . However, specific research or applications detailing the use or efficacy solely of this compound in agricultural or pest management contexts were not found in the provided search results. While derivatives have been synthesized and screened for activity against pests like Plutella xylostella, specific findings for this compound were not available scielo.br.

Insecticidal and Acaricidal Properties

Thymol and its derivatives have demonstrated insecticidal and acaricidal activities against various pests. Studies have shown that chemical modifications of thymol can enhance these properties. For instance, alkylated and acylated derivatives of thymol have been synthesized and screened for activity against Plutella xylostella (diamond-back moth) larvae and eggs. Some of these derivatives exhibited greater larvicidal and ovicidal toxicity than the parent compound thymol and even commercially available insecticides like deltamethrin (B41696) and azadirachtin. scielo.brnih.govresearchgate.net Specifically, compounds such as 1-butoxy-2-isopropyl-5-methyl-benzene (an alkylated thymol derivative) and hexanedioic acid 1,6-bis(2-isopropyl-5-methyl-phenyl)-ester (an acylated thymol derivative) showed promising toxicity against P. xylostella. scielo.brresearchgate.net

Research on the acaricidal activity of thymol-type essential oils and their constituents, including thymol, has been conducted against ticks such as Rhipicephalus microplus. nih.govresearchgate.net Studies have evaluated the efficacy of thymol against different tick stages, including larvae and engorged adults. nih.govnih.govplos.org The acaricidal activity of thymol can vary depending on factors such as concentration and the specific tick species. nih.govnih.gov For example, thymol at a concentration of 10 mg/mL showed 100% mortality against Rhipicephalus sanguineus larvae. nih.gov

While direct research specifically detailing the insecticidal and acaricidal properties of this compound (trimethylsilyl thymol) is limited in the provided search results, the studies on other thymol derivatives highlight the potential for silylation to influence these bioactivities. Silylation can alter the lipophilicity and volatility of compounds, which in turn can affect their penetration and interaction with biological targets in insects and mites. Research has explored the synthesis of silylated derivatives of thymol to improve lipophilicity, which could be relevant for enhancing penetration through the cuticle of arthropods. researchgate.net

Repellent Activities

Thymol and its derivatives also exhibit repellent activities against various arthropods. scielo.brmdpi.comresearchgate.net This property is valuable in pest management as it can prevent infestations. Studies have reported the repellent action of thymol against agricultural pests like Diaphania hyalinata and Tetranychus urticae. scielo.br

The repellent effect of thymol has also been investigated against ticks. For instance, thymol demonstrated a complete repellent effect against Rhipicephalus sanguineus larvae at a concentration of 20 mg/mL. nih.gov

While specific data on the repellent activity of this compound was not prominently found in the search results, the broader research on thymol derivatives suggests that structural modifications can influence repellent properties. The alteration of volatility and interaction with olfactory receptors through silylation could potentially impact the repellent efficacy of this compound.

Synergistic Effects with Other Biocides

Studies have demonstrated synergistic activity of thymol with various antibiotics against pathogenic bacteria. mdpi.com For example, thymol showed synergy with chloramphenicol (B1208) against Acinetobacter baumannii and with streptomycin (B1217042) and gentamicin (B1671437) against Staphylococcus aureus. mdpi.com This synergistic action can lead to a significant decrease in the minimum inhibitory concentrations (MICs) of the antibiotics. mdpi.com

Furthermore, research has indicated an interesting synergistic action between thymol and nanocarriers, suggesting the potential for thymol-nanoparticles as effective biocides against pathogens like Xylella fastidiosa. researchgate.net The use of nanocarriers can improve the delivery and efficacy of thymol.

Although direct studies on the synergistic effects of this compound with other biocides were not specifically identified, the principle of synergy observed with thymol and other derivatives suggests a potential area for investigation with silylated forms. Modifications like silylation could influence the interaction of thymol derivatives with other compounds, potentially leading to synergistic outcomes.

Antioxidant Properties and Associated Mechanisms of Thymol Derivatives

Thymol is known for its antioxidant properties, which are largely attributed to the phenolic hydroxyl group in its structure. These properties involve the ability to scavenge or neutralize free radicals and enhance endogenous antioxidant defense systems.

Research on thymol derivatives has explored how modifications affect antioxidant activity. While the provided search results focus more broadly on thymol's antioxidant mechanisms, studies on silylated thymol derivatives have investigated their antioxidant activity using methods like DPPH and FRAP assays. researchgate.net The silylation process can influence the electronic structure and stability of the molecule, potentially altering its radical scavenging capacity and other antioxidant mechanisms.

Studies on thymol have shown its ability to scavenge superoxide (B77818) anion, hydroxyl, and DPPH radicals in a concentration-dependent manner. It has also demonstrated SOD-like activity. The antioxidant properties of phenolic compounds, including thymol, are related to the position and type of substituents on the aromatic ring. uj.edu.pl

Data on the specific antioxidant mechanisms of this compound is limited in the provided context. However, research on silylated thymol derivatives generally aims to understand how the silyl (B83357) group impacts the molecule's ability to interact with reactive species and participate in antioxidant pathways. researchgate.net

Investigation of Biological Action Mechanisms (General for Derivatives, excluding human clinical)

The investigation of the biological action mechanisms of thymol derivatives, excluding human clinical studies, encompasses a range of activities beyond insecticidal, acaricidal, repellent, antioxidant, and anti-inflammatory effects. This includes antimicrobial, antifungal, antiparasitic, and potential anticancer activities, among others. mdpi.comnih.govmdpi.commdpi.comunimi.it

Studies have explored the mechanisms behind the antimicrobial effects of thymol and its derivatives, including their impact on bacterial membranes and synergy with antibiotics. mdpi.commdpi.commdpi.com Research on thymol derivatives has also investigated their efficacy against fungi, with some studies comparing the potency of different derivative types like ethers and esters. unimi.it

Computational studies, such as network pharmacology and molecular docking, are employed to predict and assess potential biological targets of thymol derivatives. nih.govrsc.org These methods help in understanding how the compounds interact with proteins and other biomolecules. For example, computational analysis has suggested AKT1 protein as a potential target for certain thymol derivatives exhibiting anticancer activity. nih.gov Molecular dynamics simulations are also used to study the stability of complexes formed between thymol derivatives and their targets. nih.govnih.gov

While specific mechanisms of action for this compound are not detailed in the provided search results, the general approaches used to investigate thymol derivatives involve a combination of in vitro assays and computational methods to elucidate their biological activities and molecular interactions. rsc.org Silylation, as a structural modification, would likely influence these mechanisms by altering the physical and chemical properties of the molecule, affecting its absorption, distribution, metabolism, and interaction with biological targets.

Here is a table summarizing some data points found in the search results related to the activities discussed:

| Compound / Essential Oil | Target Organism / Activity | Key Finding / LC50 / MIC / Repellency | Source Index |

| Thymol | Rhipicephalus microplus larvae (Acaricidal) | LC50 1.81 mg/mL | nih.govresearchgate.net |

| Ocimum gratissimum essential oil (Dec) | Rhipicephalus microplus larvae (Acaricidal) | LC50 0.84 mg/mL | nih.govresearchgate.net |

| Thymol | Rhipicephalus sanguineus larvae (Acaricidal) | 100% mortality at 10 mg/mL | nih.gov |

| Thymol | Rhipicephalus sanguineus larvae (Repellent) | Complete repellency at 20 mg/mL | nih.gov |

| Thymol | Acinetobacter baumannii (Synergy with Chloramphenicol) | Decreased MIC by 75-87.5% | mdpi.com |

| Thymol | Staphylococcus aureus (Synergy with Streptomycin/Gentamicin) | Decreased MIC by 75-87.5% | mdpi.com |

| Thymol | COX-2 (Anti-inflammatory mechanism) | Elevated binding affinity in silico | nih.govnih.gov |

| Thymyl butanoate | Spodoptera exigua (Larvicidal) | LD50 1.62 μ g/larva (48h) | nih.gov |

| 1-butoxy-2-isopropyl-5-methyl-benzene | Plutella xylostella (Ovicidal) | More potent than deltamethrin/azadirachtin | scielo.brresearchgate.net |

| Hexanedioic acid 1,6-bis(2-isopropyl-5-methyl-phenyl)-ester | Plutella xylostella (Ovicidal) | More potent than deltamethrin/azadirachtin | scielo.brresearchgate.net |

Future Research Trajectories and Methodological Innovations for Silylated Thymol

Development of Novel Silylation Reagents and Green Synthetic Routes

The synthesis of silylated thymol (B1683141) typically involves the silylation of thymol's phenolic hydroxyl group. Traditional silylation methods often utilize reagents like hexamethyldisilazane (B44280) (HMDS) or trimethylchlorosilane (TMCS), sometimes requiring catalysts and specific solvents researchgate.netresearch-solution.comresearchgate.netscispace.comresearchgate.net. Future research can focus on developing novel silylation reagents that offer improved reactivity, selectivity, and reduced environmental impact. This includes exploring catalyst-free silylation methods or utilizing recyclable heterogeneous catalysts, aligning with green chemistry principles researchgate.netscispace.comresearchgate.net. The development of efficient and sustainable synthetic protocols for silyl (B83357) ether substructures under mild conditions is an ongoing area of interest researchgate.net. Research into using environmentally benign reaction media, such as deep eutectic solvents, for the silylation of phenols is also a promising avenue researchgate.net. Furthermore, exploring selective silylation in the presence of other functional groups within complex molecules remains a synthetic challenge that future research can address researchgate.net.

Advanced Analytical Techniques for Trace Analysis and Metabolite Profiling

Silylation is a valuable derivatization technique for improving the suitability of polar compounds, including phenols, for GC analysis by increasing their volatility and thermal stability researchgate.netresearch-solution.com. Advanced analytical techniques will be crucial for the trace analysis of silylated thymol and the profiling of its potential metabolites in various matrices. While GC-MS is a common technique for analyzing silylated compounds, future research can explore the application of high-resolution mass spectrometry (HRMS) for more precise identification and characterization, particularly in complex environmental or biological samples nih.gov. The development of sensitive and selective methods for detecting silylated thymol at very low concentrations is important for understanding its fate and behavior. Additionally, research into the fragmentation patterns of silylated thymol derivatives using techniques like GC/MS can facilitate easier identification and enhance detection limits through methods such as selected ion monitoring (SIM) researchgate.net. Metabolite profiling of thymol has identified conjugated forms like thymol sulfate (B86663) and thymol glucuronide researchgate.net. Future analytical work could involve developing methods to identify and quantify silylated metabolites of thymol, if they are formed in biological systems, potentially requiring hydrolysis or specific derivatization strategies for analysis.

Exploration of Silylated Thymol as Precursors for New Bioactive Scaffolds

Phenolic compounds, including thymol, are prevalent structural motifs in many bioactive molecules nih.govrsc.org. Silylated phenols can serve as versatile intermediates in organic synthesis, enabling various transformations nih.govresearchgate.net. Future research can investigate the potential of silylated thymol as a precursor for synthesizing novel compounds with enhanced or altered biological activities. The silyl group can be strategically utilized for further functionalization of the thymol scaffold through reactions such as cross-coupling or other silicon-mediated transformations nih.govresearchgate.net. This could lead to the creation of new derivatives with potentially improved pharmacological properties, such as increased lipophilicity, altered metabolic stability, or targeted activity researchgate.netmdpi.com. Exploring the synthesis of silicon-bridged biaryls or other complex structures incorporating the thymol moiety via silylated intermediates represents a promising research direction nih.govresearchgate.net.

Computational Design and Predictive Modeling of Silylated Analogues

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play an increasingly important role in drug discovery and the design of new bioactive molecules unimi.itmdpi.comresearchgate.net. Future research can leverage computational design and predictive modeling to explore the properties and potential activities of silylated thymol analogues. In silico studies can help predict physicochemical properties, such as lipophilicity and volatility, which are influenced by silylation unimi.it. Molecular docking can be used to model the interaction of silylated thymol derivatives with biological targets, providing insights into potential mechanisms of action and guiding the design of more potent or selective compounds mdpi.com. Predictive modeling can also be applied to assess potential ADME (absorption, distribution, metabolism, and excretion) properties and preliminary toxicity profiles of designed analogues, helping to prioritize synthesis and experimental testing unimi.it. Computational chemistry can also aid in understanding reaction mechanisms for silylation and subsequent transformations of silylated thymol.

Expanding Non-Clinical Biological Activity Screening and Mechanistic Elucidation

While thymol and its derivatives have shown various biological activities, including antimicrobial and antioxidant properties, the specific biological activities of silylated thymol require further comprehensive investigation researchgate.netunimi.itnih.govresearchgate.net. Future non-clinical research should focus on expanding the screening of silylated thymol against a wider range of biological targets and disease models. This could include evaluating its activity against different panels of bacteria, fungi, viruses, or cancer cell lines researchgate.netnih.govresearchgate.net. Research into other potential activities, such as anti-inflammatory, antiparasitic, or insecticidal effects, could also be pursued mdpi.com. Crucially, mechanistic studies are needed to understand how silylated thymol interacts with biological systems at the molecular level. This includes investigating its cellular uptake, metabolism (including the potential for hydrolysis back to thymol), and its effects on specific biochemical pathways or molecular targets. Comparative studies with thymol would be valuable to determine how silylation alters the biological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。